2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS No.: 852367-70-5
Cat. No.: VC4606150
Molecular Formula: C17H11F3N2O3
Molecular Weight: 348.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852367-70-5 |
|---|---|
| Molecular Formula | C17H11F3N2O3 |
| Molecular Weight | 348.281 |
| IUPAC Name | 2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H11F3N2O3/c18-17(19,20)25-11-7-5-10(6-8-11)22-16(24)15(23)13-9-21-14-4-2-1-3-12(13)14/h1-9,21H,(H,22,24) |
| Standard InChI Key | YSPOMFMQKSOTQT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three critical motifs:
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Indole moiety: A bicyclic aromatic system known for interacting with biological targets such as kinases and GPCRs .
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Acetamide linker: Provides conformational flexibility and hydrogen-bonding capacity .
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Trifluoromethoxy phenyl group: Enhances lipophilicity and metabolic stability via electron-withdrawing effects.
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step process:
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Fischer indole synthesis: Formation of the indole core from phenylhydrazine and a ketone precursor under acidic conditions .
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Acetylation: Reaction with chloroacetyl chloride to introduce the acetamide group .
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Coupling with 4-(trifluoromethoxy)aniline: Achieved via nucleophilic acyl substitution in the presence of a base (e.g., triethylamine) .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Traditional stepwise | 45–55 | ≥95 | High reproducibility |
| Flow chemistry | 65–70 | ≥98 | Reduced reaction time |
| Microwave-assisted | 60 | ≥97 | Energy efficiency |
Industrial-Scale Production
Continuous flow reactors are favored for large-scale synthesis due to improved heat transfer and reduced byproduct formation . Catalytic systems employing palladium or copper ligands enhance coupling efficiency .
Biological Activity and Mechanisms
Antitumor Efficacy
The compound demonstrates broad-spectrum antiproliferative activity, as evidenced by in vitro assays:
Table 3: In Vitro Anticancer Activity (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| HeLa (cervical cancer) | 12.5 | Caspase-3/7 activation | |
| MCF-7 (breast cancer) | 18.2 | ROS generation | |
| A549 (lung cancer) | 24.8 | G2/M cell cycle arrest |
Target Engagement
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Kinase inhibition: Suppresses AKT and ERK signaling pathways at 10–20 µM .
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HDAC modulation: Increases histone acetylation levels in HCT116 cells (EC₅₀ = 15 µM) .
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Immune checkpoint effects: Downregulates PD-L1 expression in murine melanoma models .
Pharmacological Profile
ADME Properties
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Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to lipophilic trifluoromethoxy group .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .
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Excretion: Primarily renal (70% within 24 h in rodent models) .
Toxicity Considerations
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Genotoxicity: Negative in Ames tests but shows clastogenicity at ≥50 µM .
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Organ-specific effects: Hepatotoxicity observed at 100 mg/kg/day (28-day rat study) .
Applications in Drug Discovery
Lead Optimization Strategies
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Trifluoromethoxy replacement: Substitution with cyano or sulfone groups improves aqueous solubility (e.g., analogue VC10084546, logP = 2.1).
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Indole ring modifications: N-methylation enhances blood-brain barrier penetration .
Table 4: Comparative Activity of Structural Analogues
| Compound | Target IC₅₀ (µM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| Parent compound | 12.5 | 3.2 |
| N-Methylindole derivative | 8.9 | 5.1 |
| Cyano-phenyl analogue | 15.4 | 4.7 |
Combination Therapies
Synergistic effects observed with:
Future Directions
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